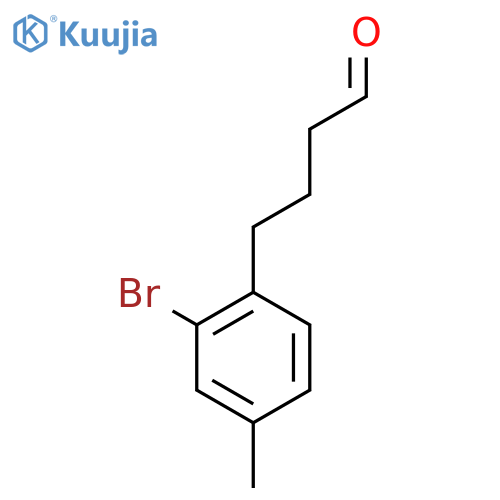

Cas no 1039420-23-9 (4-(2-bromo-4-methylphenyl)butanal)

1039420-23-9 structure

商品名:4-(2-bromo-4-methylphenyl)butanal

4-(2-bromo-4-methylphenyl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(2-bromo-4-methylphenyl)butanal

- EN300-1904118

- 1039420-23-9

-

- インチ: 1S/C11H13BrO/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-8H,2-4H2,1H3

- InChIKey: PFHCSDITZQFYOE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1CCCC=O

計算された属性

- せいみつぶんしりょう: 240.01498g/mol

- どういたいしつりょう: 240.01498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 17.1Ų

4-(2-bromo-4-methylphenyl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904118-0.5g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-10.0g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1904118-5.0g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1904118-0.1g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-1g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-0.05g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-0.25g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-1.0g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1904118-2.5g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1904118-10g |

4-(2-bromo-4-methylphenyl)butanal |

1039420-23-9 | 10g |

$5467.0 | 2023-09-18 |

4-(2-bromo-4-methylphenyl)butanal 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1039420-23-9 (4-(2-bromo-4-methylphenyl)butanal) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬